2,4-Dimethyl-3-oxazoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

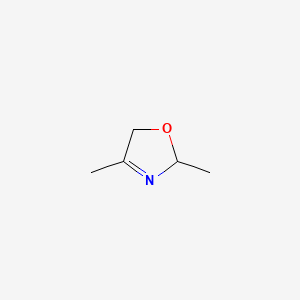

2,4-Dimethyl-3-oxazoline is a five-membered heterocyclic compound containing one nitrogen and one oxygen atom in its ring structure. This compound is part of the oxazoline family, which is known for its significant biological and chemical properties. Oxazolines are often used as intermediates in organic synthesis and have applications in various fields, including pharmaceuticals, polymers, and natural product chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethyl-3-oxazoline typically involves the cyclodehydration of β-hydroxy amides. One common method employs the use of Deoxo-Fluor® as a fluorinating reagent. The reaction is carried out at room temperature, where a solution of β-hydroxy amide and Deoxo-Fluor® is combined and passed through a reactor coil . This method is advantageous due to its stereospecificity and the ability to produce pure products without additional purification steps.

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow processes. This involves the use of packed reactors containing commercial manganese dioxide, which facilitates the oxidative aromatization of oxazolines to oxazoles . The flow process improves safety and efficiency, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dimethyl-3-oxazoline undergoes various chemical reactions, including:

Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Polymerization: The oxazoline ring can undergo cationic self-crosslinking polymerization to form polymer networks.

Common Reagents and Conditions:

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Polymerization: Polyisocyanates and other crosslinking agents are used to form polymer networks.

Major Products Formed:

Oxazoles: Formed through oxidation reactions.

Polymer Networks: Formed through polymerization reactions, which have applications in coatings and materials science.

Scientific Research Applications

2,4-Dimethyl-3-oxazoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dimethyl-3-oxazoline involves its ability to participate in various chemical reactions due to the presence of the oxazoline ring. The nitrogen and oxygen atoms in the ring can interact with different molecular targets, facilitating reactions such as oxidation and polymerization. In biological systems, oxazoline derivatives can interact with enzymes and receptors, leading to their observed biological activities .

Comparison with Similar Compounds

2,4-Dimethyl-3-oxazoline can be compared with other similar compounds, such as:

Oxazole: Contains two double bonds and is formed through the oxidation of oxazolines.

Thiazoline: Similar to oxazoline but with a sulfur atom replacing the oxygen atom.

Oxazolidine: Lacks double bonds and has different reactivity compared to oxazolines.

Uniqueness: this compound is unique due to its specific ring structure, which imparts distinct chemical and biological properties. Its ability to undergo stereospecific reactions and form stable products makes it valuable in various applications, from pharmaceuticals to industrial coatings .

Biological Activity

2,4-Dimethyl-3-oxazoline (CAS No. 77311-02-5) is a five-membered heterocyclic compound belonging to the oxazoline family. This compound has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer applications. The following sections delve into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a ring structure that includes one nitrogen and one oxygen atom. This unique configuration allows it to participate in various chemical reactions, contributing to its biological activity. The compound is synthesized through cyclodehydration of β-hydroxy amides, often utilizing reagents like Deoxo-Fluor® under specific conditions.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various pathogens. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 50 mg/L against strains such as methicillin-sensitive Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) .

| Pathogen | MIC (mg/L) |

|---|---|

| Methicillin-sensitive S. aureus | 3.12 - 6.25 |

| Methicillin-resistant S. aureus | 3.12 - 6.25 |

| Enterococcus faecalis | 25 - 50 |

| Enterococcus faecium | 25 - 50 |

Anticancer Activity

The anticancer potential of this compound has also been explored. Its derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms, including the modulation of enzyme activity involved in tumor growth . The specific pathways affected by this compound are still under investigation.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets due to the presence of the oxazoline ring. The nitrogen atom in the ring can participate in nucleophilic attacks, facilitating reactions that can lead to antimicrobial and anticancer effects . Additionally, the compound's ability to undergo oxidation reactions allows for the formation of bioactive derivatives that enhance its therapeutic potential.

Study on Antimicrobial Efficacy

In a recent study published in Royal Society of Chemistry, researchers evaluated the antimicrobial efficacy of oxazoline derivatives including this compound against clinical strains of MRSA. The results demonstrated significant antibacterial activity, supporting its potential as a lead compound for developing new antibiotics .

Research on Anticancer Properties

Another study focused on the anticancer properties of oxazoline-based compounds, revealing that derivatives of this compound could inhibit specific cancer cell lines effectively. The mechanism involved the disruption of cellular signaling pathways critical for cancer cell survival .

Properties

CAS No. |

77311-02-5 |

|---|---|

Molecular Formula |

C5H9NO |

Molecular Weight |

99.13 g/mol |

IUPAC Name |

2,4-dimethyl-2,5-dihydro-1,3-oxazole |

InChI |

InChI=1S/C5H9NO/c1-4-3-7-5(2)6-4/h5H,3H2,1-2H3 |

InChI Key |

XHHACWPFKDHDGD-UHFFFAOYSA-N |

Canonical SMILES |

CC1N=C(CO1)C |

boiling_point |

141.00 °C. @ 760.00 mm Hg |

density |

1.002-1.008 |

physical_description |

Yellowish liquid; Boiled beef aroma |

solubility |

Insoluble in water Soluble (in ethanol) |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.